An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate
An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-(trifluoromethyl)nicotinate, holding the CAS Number 597532-36-0 , is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3] The presence of a trifluoromethyl group on the pyridine ring imparts unique electronic properties, enhancing the molecule's potential as a versatile building block for complex chemical architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and notable applications, particularly its role as a key intermediate in the synthesis of targeted therapeutics.
Introduction and Molecular Overview
Ethyl 6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, characterized by an ethyl ester at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Consequently, this compound serves as a valuable synthon for introducing the trifluoromethyl-pyridinyl scaffold into active pharmaceutical ingredients (APIs).
Key Molecular Identifiers:
| Identifier | Value | Source(s) |
| CAS Number | 597532-36-0 | [1][2][3] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |
| Molecular Weight | 219.16 g/mol | [1][2] |
| IUPAC Name | ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | [3] |
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// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C3 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C6 -- C_tfm [label=""]; C_tfm -- F1 [label=""]; C_tfm -- F2 [label=""]; C_tfm -- F3 [label=""]; C2 -- H2[label=""]; C4 -- H4[label=""]; C5 -- H5[label=""];
}
Caption: Chemical structure of Ethyl 6-(trifluoromethyl)nicotinate.
Physicochemical and Spectroscopic Profile
This section details the key physical properties and expected spectroscopic characteristics, which are crucial for compound identification and handling.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow solid or liquid | [1] |
| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.4460 (Predicted) | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Spectroscopic Data (Predicted and Analog-Based)
While a comprehensive, publicly available experimental dataset for Ethyl 6-(trifluoromethyl)nicotinate is limited, the following data is inferred from its structural analogs and predictive models.
-
¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three distinct aromatic protons on the pyridine ring. The proton at the 2-position is expected to be the most downfield, followed by the protons at the 4 and 5-positions.
-
¹³C NMR (Carbon-13 NMR): Key signals would include the carbonyl carbon of the ester (around 164 ppm), the carbons of the pyridine ring (120-160 ppm), the trifluoromethyl carbon (a quartet around 122 ppm), and the ethyl group carbons (around 62 and 14 ppm).
-
¹⁹F NMR (Fluorine-19 NMR): A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of -60 to -70 ppm relative to CFCl₃.[4]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 219.
Synthesis and Manufacturing
The synthesis of Ethyl 6-(trifluoromethyl)nicotinate is typically achieved through the esterification of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This section outlines a common synthetic pathway.
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
A prevalent method for synthesizing the parent acid involves the dehalogenation of a chlorinated precursor.[5]
Caption: Synthesis of 6-(trifluoromethyl)nicotinic acid.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid [5]
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer and thermometer, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).
-
Base Addition: Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.
-
Catalyst Addition: After replacing the atmosphere with nitrogen, introduce 5% Palladium on carbon (1.0 g).
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen (using a balloon).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Work-up: Evaporate the methanol. Add water (100 ml) to dissolve the residue.
-
Precipitation: Cool the solution to approximately 15°C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
-
Isolation: After aging for about one hour at the same temperature, filter the solid, wash the cake with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.
Fischer Esterification to Ethyl 6-(trifluoromethyl)nicotinate
The conversion of the carboxylic acid to the ethyl ester is a classic Fischer esterification reaction.[6]
Caption: Fischer esterification workflow.
Experimental Protocol: Fischer Esterification [6][7][8][9][10]
-
Reaction Setup: To a solution of 6-(trifluoromethyl)nicotinic acid (1 equivalent) in a large excess of anhydrous ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 6-(trifluoromethyl)nicotinate.
Chemical Reactivity and Mechanistic Insights
The reactivity of Ethyl 6-(trifluoromethyl)nicotinate is governed by the interplay between the electron-deficient pyridine ring and the ethyl ester functionality.
-
Electron-Deficient Pyridine Ring: The presence of the strongly electron-withdrawing trifluoromethyl group, in conjunction with the inherent electron-deficient nature of the pyridine nitrogen, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[11][12][13] Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups.
-
Ester Group Reactivity: The ethyl ester group can undergo typical ester transformations:
-
Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.
-
Amidation: Reaction with amines to form the corresponding amides.
-
Reduction: Reduction to the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, using reducing agents like lithium aluminum hydride.
-
Applications in Drug Discovery and Development
Ethyl 6-(trifluoromethyl)nicotinate and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its connection to the synthesis of Pexidartinib .
Pexidartinib is a kinase inhibitor used for the treatment of tenosynovial giant cell tumor. The synthesis of Pexidartinib involves the reductive amination of a key intermediate with 6-(trifluoromethyl)nicotinaldehyde .[14] This aldehyde is readily prepared from Ethyl 6-(trifluoromethyl)nicotinate via reduction of the ester to the alcohol, followed by oxidation.
Caption: Synthetic pathway to Pexidartinib.
This application underscores the importance of Ethyl 6-(trifluoromethyl)nicotinate as a building block for accessing complex, biologically active molecules.
Safety and Handling
Ethyl 6-(trifluoromethyl)nicotinate is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area or a fume hood.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
Ethyl 6-(trifluoromethyl)nicotinate is a strategically important building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group on an electron-deficient pyridine ring, make it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development.
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